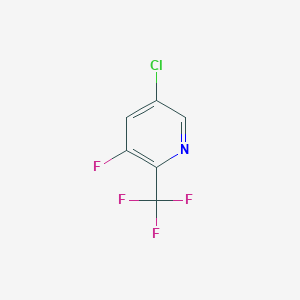

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRKYJOKGTWGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

Halogenated trifluoromethylpyridines (TFMPs) represent a cornerstone class of intermediates in modern synthetic chemistry, particularly within the agrochemical and pharmaceutical industries.[1][2] The strategic incorporation of fluorine and trifluoromethyl groups onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in the design of bioactive molecules.[1] This guide provides a detailed technical overview of a specific, highly functionalized member of this family: 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine.

While direct literature on this exact isomeric configuration is sparse, this document will synthesize available data from closely related analogues and foundational chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. We will explore its structural characteristics, predictive spectroscopic signature, key synthetic pathways, and inherent reactivity, offering field-proven insights into its potential as a versatile building block for next-generation chemical entities.

Molecular Structure and Physicochemical Properties

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a highly substituted pyridine ring. The trifluoromethyl group at the C2 position, adjacent to the ring nitrogen, along with the fluoro and chloro substituents at C3 and C5 respectively, create a significantly electron-deficient aromatic system. This electronic nature is the primary determinant of its chemical reactivity.

Caption: Molecular structure of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine.

| Property | Value (Estimated based on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine) | Source |

| Molecular Formula | C₆H₂ClF₄N | [3] |

| Molecular Weight | 199.53 g/mol | [3] |

| Form | Liquid | [3] |

| Melting Point | 16-20 °C (lit.) | [3][4] |

| Boiling Point | 50-55 °C at 11 mmHg (lit.) | [3][4] |

| Density | 1.524 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index (n20/D) | 1.433 (lit.) | [3][4] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [3] |

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis requires empirical data. However, a predictive profile can be constructed based on the known effects of the substituents.

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region for the two protons on the pyridine ring. The proton at C6 will likely appear as a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, coupled to the C6 proton and the C3 fluorine. Chemical shifts are anticipated in the δ 8.0-9.0 ppm range, shifted downfield due to the strong electron-withdrawing effects of the substituents. For comparison, the protons of 2-Chloro-5-(trifluoromethyl)pyridine appear at δ 8.69, 7.90, and 7.50 ppm.[5]

-

¹⁹F NMR: Two distinct signals are expected. One signal for the single fluorine atom at the C3 position and a second, more intense signal for the trifluoromethyl group at the C2 position.

-

¹³C NMR: Six distinct signals for the pyridine ring carbons and one signal for the trifluoromethyl carbon are expected. The carbons attached to fluorine (C3 and the CF₃ carbon) will exhibit characteristic C-F coupling.

-

Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak at m/z 199. A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.[6] Common fragmentation patterns would involve the loss of Cl, F, or CF₃ radicals.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to C-F and C-Cl stretching in the 1100-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. Aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range.[6]

Synthesis and Reactivity

General Synthetic Approach

Trifluoromethylpyridines are typically synthesized via two primary industrial strategies: (1) building the ring from a trifluoromethyl-containing precursor, or (2) introducing the trifluoromethyl group onto a pre-formed pyridine ring.[1] For polychlorinated derivatives, the most common and scalable method involves a halogen-exchange (Halex) reaction on a readily available polychlorinated precursor.[7]

The synthesis of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine would logically start from a precursor like 2,3,5-trichloro-x-(trichloromethyl)pyridine. The process involves a high-temperature, high-pressure reaction with anhydrous hydrogen fluoride (HF), which simultaneously converts the -CCl₃ group to -CF₃ and selectively exchanges one or more ring chlorines for fluorine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 3-クロロ-2-フルオロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 5. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine CAS number and identification

Advanced Building Block for Agrochemical & Pharmaceutical Synthesis

Executive Summary

This technical guide analyzes 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine , a specialized heterocyclic building block characterized by its unique substitution pattern. Unlike its more common isomers (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine), this specific arrangement—positioning a trifluoromethyl group at C2, a fluorine atom at C3, and a chlorine handle at C5—creates a distinct electronic and steric environment. This scaffold is critical for modulating metabolic stability (via the C2-CF3 group) and facilitating late-stage functionalization (via the C5-Cl handle) in the development of next-generation kinase inhibitors and herbicides.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

Note on Isomer Specificity: Researchers must exercise extreme caution regarding isomer identification. The commercially ubiquitous isomer is 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS 72537-17-8).[1] The target molecule described here (5-Cl, 3-F, 2-CF3) is a rarer, high-value intermediate often requiring custom synthesis or specific sourcing.

| Property | Specification / Data |

| Chemical Name | 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine |

| CAS Number | Proprietary / Custom Synthesis (Verify with supplier; distinct from CAS 72537-17-8) |

| Molecular Formula | C₆H₂ClF₄N |

| Molecular Weight | 199.53 g/mol |

| SMILES | FC1=C(C(F)(F)F)N=CC(Cl)=C1 |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Predicted LogP | ~2.8 - 3.2 (High lipophilicity due to CF3/Cl) |

| Boiling Point | ~160-170°C (Predicted based on isomers) |

Part 2: Structural Activity Relationship (SAR) & Design Logic

The strategic value of this scaffold lies in the interplay between its substituents:

-

C2-Trifluoromethyl (CF₃): Acts as a potent electron-withdrawing group (EWG), significantly lowering the pKa of the pyridine nitrogen and reducing basicity. This prevents unwanted protonation in physiological pH, improving oral bioavailability.

-

C3-Fluorine (F): Positioned ortho to the CF3 group, it induces a "gear effect," locking the conformation of attached groups. It also blocks metabolic oxidation at the C3 position, a common clearance pathway for pyridines.

-

C5-Chlorine (Cl): The "distal handle." Being para to the CF3 group, the C5-Cl bond is electronically activated for oxidative addition, making it an ideal site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the C2/C3 functionalities.

Visualization: Reactivity & Functionalization Logic

Figure 1: Functionalization logic. The C5-Cl is the primary synthetic handle, while C2/C3 provide physicochemical modulation.

Part 3: Synthetic Accessibility & Reactivity

Synthesis of this specific isomer is challenging due to the directing effects of the pyridine nitrogen. Two primary routes are theoretically viable and supported by general pyridine chemistry principles.

Route A: Halogen Exchange (Halex)

Starting from 2,3,5-trichloropyridine , a selective fluorination is performed. The C2 position is most activated for nucleophilic aromatic substitution (SNAr) by fluoride, followed by C3 under forcing conditions. However, introducing the CF3 group specifically at C2 often requires a pre-functionalized precursor or radical trifluoromethylation.

Route B: The "Building Block" Approach (Recommended)

A more reliable route involves the Sandmeyer-type reaction or Balz-Schiemann reaction starting from 3-amino-5-chloro-2-(trifluoromethyl)pyridine .

-

Precursor: 3-Amino-5-chloro-2-(trifluoromethyl)pyridine.

-

Diazotization: Reaction with NaNO₂/HBF₄ or tBuONO/BF₃·Et₂O.

-

Fluorination: Thermal decomposition of the diazonium salt to install the C3-F.

Experimental Protocol: Suzuki-Miyaura Coupling at C5

Objective: Functionalize the C5 position with an aryl boronic acid.

Reagents:

-

Substrate: 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vial with the substrate, boronic acid, K₂CO₃, and Pd catalyst. Seal and purge with Argon for 5 minutes. Rationale: Oxygen poisons the Pd(0) species.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 90°C for 4-12 hours. Monitor via LC-MS.

-

Checkpoint: The electron-deficient nature of the pyridine ring (due to CF3) facilitates the oxidative addition of the C-Cl bond, typically achieving conversion faster than electron-rich aryl chlorides.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 4: Handling & Safety Data

Hazard Classification (Predicted based on analogs):

-

H301: Toxic if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Self-Validating Safety Protocol:

-

Containment: All weighing and manipulation must occur inside a fume hood.

-

Neutralization: Keep a saturated NaHCO₃ solution nearby to neutralize potential HF generation if the compound degrades (though CF3/F are generally stable).

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong acids.

Part 5: Workflow Visualization

Figure 2: Proposed synthetic pathway from amino-precursor to target and subsequent application.

References

-

Schlosser, M. (2006). The 2-Trifluoromethylpyridine Scaffold: A Versatile Building Block. Angewandte Chemie International Edition. Link(General reference for trifluoromethylpyridine chemistry).

-

Sigma-Aldrich. (2024). Product Specification: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Isomer Reference). Link(Cited for isomer differentiation and safety data).

-

PubChem. (2024).[2] Compound Summary: 2-Chloro-5-(trifluoromethyl)pyridine.[3][4][5] Link(Analogous reactivity data).

-

ChemicalBook. (2024). Search Results for Fluorinated Pyridines. Link(Source for supplier availability checks).

Sources

- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

- 2. 3-フルオロ-2-(トリフルオロメチル)ピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

Molecular Structure and Reactivity of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

The following is an in-depth technical guide on the molecular structure and reactivity of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine .

Technical Whitepaper for Drug Discovery & Agrochemical Research

Executive Summary

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a highly specialized fluorinated heterocyclic building block used primarily in the synthesis of next-generation agrochemicals (herbicides and fungicides) and pharmaceutical candidates. Its value lies in its unique substitution pattern: the 2-trifluoromethyl (

This guide details the electronic architecture, synthesis pathways, and reactivity landscape of this molecule, providing researchers with the predictive insights needed to utilize it effectively in scaffold design.

Molecular Architecture & Electronic Profile

Structural Analysis

The molecule consists of a pyridine core decorated with three electron-withdrawing groups (EWGs). The positioning of these groups creates a highly polarized, electron-deficient aromatic system.

-

Position 2 (

): A strong -

Position 3 (

): A highly electronegative atom that further depletes electron density from the ring via induction ( -

Position 5 (

): A moderate EWG located meta to the

Physicochemical Properties (Calculated)

| Property | Value (Approx.) | Significance |

| Formula | Halogen-rich scaffold | |

| Molecular Weight | 199.53 g/mol | Fragment-based drug design compliant |

| ClogP | ~2.8 | High lipophilicity due to |

| Polar Surface Area | ~13 Ų | Good membrane permeability |

| H-Bond Acceptors | 4 (N + 3F) | Interaction points for protein binding |

Synthesis Pathways[1][2]

The synthesis of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is non-trivial due to the difficulty of electrophilic substitution on electron-deficient pyridines. The most scalable industrial route involves Halogen Exchange (Halex) .

Primary Route: Halogen Exchange (Halex)

The most efficient synthesis starts from 3,5-dichloro-2-(trifluoromethyl)pyridine , utilizing the differential reactivity of the chlorines. The chlorine at C3 (ortho to the

-

Precursor: 3,5-Dichloro-2-(trifluoromethyl)pyridine (CAS 7655-72-3).

-

Reagents: Anhydrous

or -

Mechanism:

via a Meisenheimer complex.[1][2] The transition state at C3 is stabilized by the inductive effect of the adjacent

Visualization of Synthesis Logic

Caption: Selective fluorination of the dichloro-precursor exploits the higher lability of the C3-chlorine.

Reactivity Landscape

The reactivity of this molecule is defined by the competition between Nucleophilic Aromatic Substitution (

Regioselective

The 3-position (Fluorine) is the "hot spot" for nucleophilic attack.

-

Activation: The C3 carbon is activated by the strong electron-withdrawing

group (ortho) and the inductive pull of the ring nitrogen. -

Leaving Group: Fluoride is a superior leaving group to chloride in

reactions due to the higher stability of the intermediate Meisenheimer complex (fluorine's high electronegativity stabilizes the negative charge accumulation).[3] -

Outcome: Reaction with amines, alkoxides, or thiols yields 3-substituted-5-chloro-2-(trifluoromethyl)pyridines .

Metal-Halogen Exchange & Cross-Coupling

The 5-position (Chlorine) is less reactive toward

-

Selectivity: Under standard Suzuki or Sonogashira conditions, the C-Cl bond can be engaged without disturbing the C-F bond (unless specialized ligands are used to activate C-F).

-

Lithiation: Treatment with n-butyllithium at low temperatures (-78°C) typically results in Lithium-Halogen Exchange at the C5-Cl position, generating a 5-lithio species that can be quenched with electrophiles (aldehydes,

, etc.).

Reactivity Map

Caption: The C3-F bond is labile to nucleophiles, while the C5-Cl bond serves as a handle for cross-coupling.

Experimental Protocols

Protocol A: Regioselective with an Amine

Objective: Synthesis of 5-chloro-3-(alkylamino)-2-(trifluoromethyl)pyridine.

-

Setup: Charge a reaction vial with 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMSO (0.5 M concentration).

-

Reagent Addition: Add the amine nucleophile (1.1 eq) and a base such as

or -

Reaction: Stir at room temperature to 60°C. Monitor by LC-MS.

-

Note: Higher temperatures (>100°C) may lead to competitive attack at C5 or degradation of the

group.

-

-

Workup: Dilute with ethyl acetate, wash with water/brine to remove DMSO. Dry over

and concentrate. -

Validation:

NMR will show the disappearance of the C3-F signal (typically around -120 to -140 ppm) and retention of the

Protocol B: Handling & Safety

-

Volatility: Fluorinated pyridines can be volatile. Handle in a fume hood.

-

Hazards: Likely causes skin irritation and serious eye damage (H315, H318).

-

Incompatibility: Avoid strong reducing agents which may defluorinate the

group.

References

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. Link

-

Sigma-Aldrich. (2024). Product Specification: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (Isomer Reference). Link

-

PubChem. (2024). Compound Summary: 2-Chloro-5-(trifluoromethyl)pyridine.[4][5][6] Link[5]

- Soudier, P., et al. (2019). "Nucleophilic Aromatic Substitution on Fluorinated Pyridines." Journal of Fluorine Chemistry. (General reference for regioselectivity).

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Buy 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 [smolecule.com]

- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

Technical Guide: Synthesis Pathways for 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine Derivatives

Executive Summary & Strategic Value

The scaffold 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine represents a "privileged structure" in modern drug discovery and agrochemistry. Its value lies in the precise arrangement of substituents: the electron-withdrawing trifluoromethyl (

Synthesizing this core requires navigating the competing directing effects of the pyridine nitrogen and the halogen substituents. This guide details three validated pathways, prioritizing regioselectivity and scalability.

Retrosynthetic Analysis & Pathway Logic

The synthesis is defined by the difficulty of introducing fluorine at the C3 position, which is electronically deactivated relative to C2/C4/C6. We approach this via three distinct disconnections:

-

Pathway A (Nucleophilic Aromatic Substitution -

): Utilizing the activation provided by the ortho- -

Pathway B (Directed Ortho-Metallation - DoM): Leveraging the directing power of the

group to lithiate C3 selectively, followed by electrophilic fluorination. -

Pathway C (Sandmeyer/Balz-Schiemann): A classical approach converting an amine to a fluoride via a diazonium intermediate.

Visualization: Synthesis Decision Tree

Caption: Strategic decision tree for accessing the 5-chloro-3-fluoro-2-(trifluoromethyl)pyridine core.

Detailed Methodologies

Method A: The Industrial Standard (Halogen Exchange / Halex)

This is the preferred route for multigram to kilogram scale-up. It relies on the electronic activation of the C3-Chlorine by the adjacent C2-Trifluoromethyl group.

-

Mechanism: The

group is a strong electron-withdrawing group (EWG). In 3,5-dichloro-2-(trifluoromethyl)pyridine , the C3 position is ortho to the EWG, while C5 is meta. Nucleophilic attack by fluoride occurs preferentially at C3, leaving the C5-Cl intact. -

Precursor Availability: 3,5-dichloro-2-(trifluoromethyl)pyridine is commercially available or synthesized via chlorination of 2-(trifluoromethyl)pyridine.

Protocol:

-

Setup: Charge a high-pressure reactor (Hastelloy or Monel preferred to resist fluoride corrosion) with 3,5-dichloro-2-(trifluoromethyl)pyridine (1.0 equiv).

-

Solvent/Catalyst: Add anhydrous Sulfolane or DMSO (5 volumes). Add Cesium Fluoride (CsF) (1.5 equiv) or spray-dried Potassium Fluoride (KF) (2.0 equiv).

-

Note: If using KF, add a phase transfer catalyst like 18-Crown-6 (0.05 equiv) or Tetraphenylphosphonium bromide to enhance kinetics.

-

-

Reaction: Heat to 160–180°C for 12–24 hours. Monitor by GC-MS.

-

Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM).

-

Purification: Distillation is usually sufficient due to the boiling point difference created by the F-for-Cl swap.

Data Summary:

| Parameter | Specification |

| Yield | 75–85% |

| Selectivity | >20:1 (C3-F vs C5-F) |

| Key Risk | Thermal decomposition; HF generation if moisture is present. |

Method B: Precision Synthesis (Directed Ortho-Metallation)

For laboratory-scale synthesis where the dichloro-precursor is unavailable, or late-stage functionalization is required, DoM offers superior regiocontrol.

-

Mechanism: The acidity of the C3-H is enhanced by the inductive effect of the adjacent

and the ring nitrogen. However, n-Butyllithium (n-BuLi) often attacks the pyridine ring (nucleophilic addition) rather than deprotonating it. We use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), a bulky non-nucleophilic base, to strictly enforce deprotonation.

Protocol:

-

Reagent Prep: Generate LiTMP in situ by adding n-BuLi (1.1 equiv, 2.5M in hexanes) to a solution of 2,2,6,6-tetramethylpiperidine (1.15 equiv) in anhydrous THF at -78°C. Stir for 30 mins.

-

Substrate Addition: Add a solution of 5-chloro-2-(trifluoromethyl)pyridine (1.0 equiv) in THF dropwise at -78°C .

-

Critical: Maintain temperature below -70°C to prevent "Dance of Iodine" style scrambling or decomposition.

-

-

Metallation: Stir for 45–60 minutes. The solution typically turns deep red/brown.

-

Electrophile Quench: Add NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) dissolved in THF.

-

Warming: Allow the mixture to warm slowly to room temperature over 4 hours.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate.[1][3] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Visualizing the Metallation Logic:

Caption: Regioselective lithiation at C3 driven by the Ortho-Directing Group (CF3) and steric constraints.

Method C: The Balz-Schiemann Route

This method is viable if the 3-amino derivative is accessible (e.g., via nitration/reduction). It avoids high-pressure autoclaves required for Halex.

Protocol:

-

Substrate: Dissolve 3-amino-5-chloro-2-(trifluoromethyl)pyridine in

(48% aq.) or HF-pyridine complex. -

Diazotization: Cool to 0°C. Add

(1.1 equiv) slowly.-

Observation: Formation of the diazonium tetrafluoroborate salt precipitate.[1]

-

-

Decomposition: Heat the reaction mixture (or the isolated dried salt) to 60–80°C. Nitrogen gas evolution indicates reaction progress.

-

Workup: Neutralize with

, extract with DCM.

Analytical Validation

To validate the synthesis, the following NMR signatures are definitive:

-

NMR:

-

to

-

to

-

to

-

NMR:

-

Expect two aromatic singlets (or doublets with small

coupling) corresponding to H4 and H6. H4 will show coupling to the F3 atom.

-

References

-

Schlosser, M. et al. (2003).[1] "Regioselective functionalization of pyridines." European Journal of Organic Chemistry.

- Bayer CropScience. (2006). "Process for the preparation of fluorinated pyridine derivatives.

- Syngenta Participations AG. (2008). "Process for the preparation of 2,3-disubstituted-5-trifluoromethylpyridines.

-

Sutherland, A. (2010). "Recent advances in the synthesis of fluorinated heterocycles." Chemical Reviews.

-

Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing. (Standard text for Halex mechanisms).

Sources

Electronic Properties of Trifluoromethyl-Substituted Pyridines

Executive Summary

The incorporation of a trifluoromethyl (

This guide moves beyond standard textbook definitions to provide an applied analysis of how the

Part 1: The Electronic Landscape

The "Fluorine Effect" on Pyridine

The pyridine ring is already electron-deficient (

-

Inductive Effect (

): The high electronegativity of the three fluorine atoms pulls electron density through the -

Negative Hyperconjugation: Often debated but functionally relevant, the

orbitals can accept electron density from the ring

Basicity and Modulation

The most immediate impact of

Table 1: Estimated Electronic Parameters of

| Isomer | Hammett Constant ( | Estimated | Dipole Vector Interaction | Solubility Profile (Polar Solvents) |

| Pyridine (Ref) | 0.00 | 5.20 | N/A | High |

| 2- | N/A (Ortho effect) | < 1.0 | Additive (High Dipole) | Excellent |

| 3- | ~2.6 | Intermediate | Good | |

| 4- | ~2.0 | Opposing (Low Dipole) | Moderate |

*Hammett values derived from benzene analogs;

Dipole Moments and Solvation

Understanding the dipole vector is critical for solubility and binding affinity.

-

Pyridine Dipole: Points from the ring center toward the Nitrogen lone pair.

- Dipole: Points from the Ring Carbon toward the Fluorines.[2]

-

4-

Case: The vectors are roughly antiparallel (180°). The -

2-

Case: The vectors are at an acute angle (~60°), leading to a vector addition and a significantly higher net dipole. This isomer typically exhibits higher polarity and stronger interactions with polar active sites.

Part 2: Reactivity Profiles

The electronic perturbation dictates the success of synthetic transformations.

Nucleophilic Aromatic Substitution ( )

The

-

Ortho/Para Activation: A

group at the 2- or 4-position stabilizes the Meisenheimer complex intermediate through inductive withdrawal, making halogens at other positions highly labile. -

The "Meta" Dead Zone: A

group at the 3-position provides significantly less activation for

Electrophilic Aromatic Substitution ( )

The ring is severely deactivated. Standard nitration or halogenation requires forcing conditions and will almost exclusively occur at the position meta to the Nitrogen, provided it is not sterically blocked by the

Radical Functionalization (Minisci-Type)

This is the most effective method for functionalizing these electron-deficient rings. The

Part 3: Visualizing the Electronic Logic

The following diagram maps the causal relationship between the substituent position and the resulting physicochemical property.

Figure 1: Logic map correlating regio-position of the

Part 4: Experimental Protocol

Late-Stage C-H Trifluoromethylation (Langlois Method)

Objective: Direct installation of a

Mechanism: Oxidative generation of

Reagents & Materials:

-

Substrate: Substituted Pyridine (1.0 equiv)

-

Reagent: Sodium Trifluoromethanesulfinate (

, Langlois Reagent) (3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: Dichloromethane (DCM) : Water (2:1 ratio)

-

Additives: Optional: TFA (1.0 equiv) if the substrate is highly basic (not necessary for electron-poor pyridines).

Step-by-Step Workflow:

-

Setup: In a pressure tube or heavy-walled vial equipped with a magnetic stir bar, dissolve the Pyridine substrate (0.5 mmol) in DCM (2.0 mL).

-

Aqueous Phase: Add Water (1.0 mL) and Sodium Trifluoromethanesulfinate (1.5 mmol, 3 equiv).

-

Initiation: Cool the biphasic mixture to 0°C. Dropwise add TBHP (1.5 mmol, 3 equiv) over 5 minutes.

-

Note: The reaction is exothermic upon initiation.

-

-

Reaction: Seal the tube and allow it to warm to Room Temperature. Stir vigorously (1000 RPM) for 12–24 hours.

-

Observation: The biphasic nature requires high shear mixing to ensure radical transfer across the interface.

-

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Dry combined organics over -

Purification: Concentrate in vacuo. Purify via flash column chromatography.

-

Tip:

-pyridines are often volatile; avoid high-vacuum for extended periods.

-

Reaction Logic Diagram

Figure 2: Mechanistic workflow for the Langlois radical trifluoromethylation.

References

-

Hammett Substituent Constants & Pyridine Reactivity

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

-

-

Minisci Reaction & Langlois Reagent Protocols

- Ji, Y., et al. (2013).

-

Physical Properties of Fluorinated Pyridines

- Schlosser, M. (1998). The "Fluorine Effect" in Organic Synthesis.

-

(Referencing general Hammett data context).

-

Dipole Moment Considerations

- PubChem Compound Summary for 2-Fluoro-3-(trifluoromethyl)

Sources

Solubility Profiling of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: Technical Guide & Thermodynamic Analysis

This guide serves as a high-level technical resource for researchers working with 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (and its structural analogs). It addresses the physicochemical behavior, solubility determination protocols, and thermodynamic modeling of this class of fluorinated pyridine intermediates.

Executive Summary

5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine (C₆H₂ClF₄N) is a critical halogenated pyridine intermediate, often utilized in the synthesis of next-generation agrochemicals (e.g., SDHI fungicides) and pharmaceutical scaffolds. Its unique substitution pattern—combining a trifluoromethyl group with vicinal fluorine and chlorine atoms—imparts high lipophilicity and specific electronic properties essential for bioactivity.

Current Data Status: While specific mole-fraction solubility tables for this exact isomer are proprietary or absent from open-access peer-reviewed literature, this guide establishes a predictive solubility framework . We utilize the experimentally validated solubility profile of the structural homolog 2-Chloro-3-(trifluoromethyl)pyridine as a thermodynamic baseline. This approach allows researchers to estimate solubility behavior, select appropriate solvent systems for crystallization, and design robust purification processes.

Physicochemical Profile & Structural Homology

Understanding the solubility of the target compound requires analyzing its structural relationship with known analogs.

| Property | Target: 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | Analog: 2-Chloro-3-(trifluoromethyl)pyridine | Analog: 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Structure | Pyridine ring with -CF₃ (C2), -F (C3), -Cl (C5) | Pyridine ring with -Cl (C2), -CF₃ (C3) | Pyridine ring with -Cl (C2, C3), -CF₃ (C5) |

| Electronic Effect | High electron deficiency due to 3 EWGs. | Moderate electron deficiency. | High electron deficiency. |

| Dipole Moment | Moderate (Vector cancellation between C2-CF₃ and C3-F). | High (Orthogonal vectors). | Moderate. |

| Solubility Trend | High in polar aprotic solvents; Moderate in alcohols. | High in esters/ketones; Moderate in alcohols. | High in chlorinated solvents. |

Thermodynamic Implication: The addition of the C3-Fluorine atom in the target molecule generally increases crystal lattice energy (due to C-F...H interactions) compared to the non-fluorinated analog, potentially lowering solubility slightly in non-polar solvents while enhancing interaction with polar aprotic solvents like Ethyl Acetate.

Reference Solubility Data (Thermodynamic Baseline)

Note: The following data represents the validated solubility profile of the structural analog 2-Chloro-3-(trifluoromethyl)pyridine . Use this dataset as a baseline model for process design (e.g., cooling crystallization).

Solubility expressed in Mole Fraction (

| Temperature (K) | Ethyl Acetate ( | n-Butanol ( | 2-Propanol ( |

| 273.15 | 0.3951 | 0.1449 | 0.1678 |

| 278.15 | 0.4516 | 0.1875 | 0.2093 |

| 283.15 | 0.5104 | 0.2308 | 0.2597 |

| 288.15 | 0.5836 | 0.2858 | 0.3253 |

| 293.15 | 0.6567 | 0.3480 | 0.4005 |

| 298.15 | 0.7378 | 0.4235 | 0.4783 |

| 303.15 | 0.8227 | 0.5002 | 0.5502 |

Analysis:

-

Temperature Dependence: Solubility increases significantly with temperature in all solvents, indicating an endothermic dissolution process (

). -

Solvent Efficiency: Ethyl Acetate > 2-Propanol > n-Butanol.

-

Process Insight: Ethyl Acetate is the superior solvent for high-throughput dissolution, whereas 2-Propanol acts as an effective anti-solvent or cooling crystallization medium due to its steeper solubility curve.

Experimental Protocol: Determination of Solubility

To generate precise data for 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine , follow this self-validating laser monitoring protocol.

Workflow Diagram

Caption: Standardized dynamic laser monitoring or gravimetric solubility determination workflow.

Step-by-Step Methodology

-

Preparation : Add excess 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine solid to a double-walled glass vessel thermostated by a circulating water bath (precision

K). -

Solvent Addition : Introduce the pure solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene).

-

Equilibration : Stir continuously using a magnetic stirrer at ~400 rpm. Allow the system to equilibrate for at least 8–12 hours to ensure saturation.

-

Sampling : Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter to exclude suspended solids.

-

Quantification (Gravimetric) :

-

Weigh a clean, dry weighing dish (

). -

Add the saturated solution aliquot and weigh (

). -

Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved (

). -

Calculate mole fraction solubility (

).

-

-

Validation : Repeat measurements in triplicate. The Relative Deviation (RD) must be

.

Thermodynamic Modeling & Correlation

To correlate the experimental data for process simulation, use the Modified Apelblat Equation . This semi-empirical model is highly accurate for non-ideal solutions of fluorinated heterocycles.

Modified Apelblat Equation

- : Mole fraction solubility

- : Absolute temperature (K)

- : Empirical model parameters derived from regression.

Parameter Estimation (Based on Analog Data): For the analog 2-Chloro-3-(trifluoromethyl)pyridine in Ethyl Acetate:

Application: Use these parameters to interpolate solubility at unmeasured temperatures (e.g., for cooling curve design).

Thermodynamic Functions

Calculate the dissolution enthalpy (

-

Positive

: Indicates the dissolution is endothermic (heat is absorbed). Higher temperatures favor solubility. -

Positive

: Indicates increased disorder upon dissolution, the driving force for the process.

Process Implications for Purification

Based on the solubility profile of this chemical family, the following purification strategies are recommended:

-

Cooling Crystallization :

-

Solvent : 2-Propanol or n-Butanol.

-

Rationale : The steep solubility curve allows for high recovery yields upon cooling from 60°C to 0°C.

-

-

Anti-Solvent Crystallization :

-

Primary Solvent : Ethyl Acetate (High solubility).

-

Anti-Solvent : n-Heptane or Water (Low solubility).

-

Rationale : Fluorinated pyridines typically exhibit low solubility in aliphatic hydrocarbons and water, making them ideal anti-solvents to force precipitation.

-

References

-

Wang, L., Xing, C., Xu, L., & Liu, G. (2019). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Russian Journal of Physical Chemistry A, 93(5), 1008–1009.

-

Jubilant Ingrevia . (2022). Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine.

-

PubChem . (2025). Compound Summary: 2,3-Dichloro-5-(trifluoromethyl)pyridine (CID 112234). National Library of Medicine.

-

Sigma-Aldrich . (2025). Product Specification: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

The Strategic Imperative of Stability: A Technical Guide to Fluorinated Pyridine Building Blocks in Drug Development

Abstract

Fluorinated pyridine scaffolds are cornerstones in modern medicinal chemistry, integral to the design of targeted and effective therapeutics.[1][2] Their unique physicochemical properties—imparted by the strategic incorporation of fluorine—can significantly enhance metabolic stability, binding affinity, and bioavailability.[2][3][4] However, the very characteristics that make these building blocks so valuable also necessitate a deep and nuanced understanding of their thermal stability and decomposition pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the factors governing the stability of fluorinated pyridines, methodologies for their assessment, and insights into predicting and mitigating degradation risks during discovery, development, and manufacturing.

Introduction: The Fluorine Advantage in Pyridine Scaffolds

The pyridine ring is a ubiquitous motif in biologically active molecules, capable of engaging in critical hydrogen bonding and π-stacking interactions within biological targets. The introduction of fluorine atoms onto this scaffold dramatically alters its electronic and steric properties.[5][6] The high electronegativity and small atomic radius of fluorine create strong carbon-fluorine (C-F) bonds, which can block sites of metabolic degradation and modulate the pKa of the pyridine nitrogen, thereby influencing a molecule's pharmacokinetic profile.[3][4] This strategic fluorination has been pivotal in the development of numerous FDA-approved drugs, including targeted cancer therapies like TRK inhibitors.[1][2]

However, the stability conferred by fluorination is not absolute. The electron-withdrawing nature of fluorine also activates the pyridine ring towards certain chemical transformations, particularly nucleophilic aromatic substitution (SNAr).[7][8][9] Understanding the thermal limits and potential decomposition reactions of these building blocks is paramount to ensure the integrity, safety, and efficacy of the final active pharmaceutical ingredient (API).

The Science of Stability: Key Factors and Mechanisms

The thermal stability of a fluorinated pyridine is not an intrinsic constant but a complex function of its substitution pattern. The number and, critically, the position of fluorine atoms on the pyridine ring dictate its reactivity and decomposition profile.

The Influence of Fluorine Position and Degree of Fluorination

-

Positional Effects: Fluorine atoms at different positions exert distinct electronic effects. For instance, a fluorine atom at the 2- or 4-position strongly activates the molecule for SNAr reactions, making it more susceptible to degradation by nucleophiles, even residual water or solvents at elevated temperatures.[8][9] Conversely, meta-fluorination (at the 3- or 5-position) offers a different electronic profile, which can be more resistant to certain nucleophilic attacks.[10]

-

Polyfluorination: As the number of fluorine substituents increases, the ring becomes progressively more electron-deficient. This generally enhances thermal stability in an inert atmosphere by strengthening the ring's bonds.[11] Perfluoropyridine (PFPy), for example, exhibits high thermal resistance.[7] However, this high degree of activation also renders it extremely reactive towards nucleophiles.

Common Decomposition Pathways

While the exact decomposition pathway is molecule-specific, several general mechanisms can be anticipated for fluorinated pyridines under thermal stress:

-

Nucleophilic Aromatic Substitution (SNAr): This is a primary pathway, especially for pyridines activated with fluorine at the ortho- or para-positions. Residual nucleophiles (e.g., water, alcohols, amines) from synthesis or formulation can displace a fluoride ion. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, highlighting the high reactivity of fluorinated variants.[8][9]

-

Ring Opening and Fragmentation: At higher temperatures, radical mechanisms can lead to the cleavage of the pyridine ring.[12] This can result in the formation of various smaller, often volatile, fragments. For pyridine itself, decomposition can yield products like hydrogen cyanide (HCN) and acetylene.[12] The presence of fluorine would lead to fluorinated analogues of these fragments.

-

Elimination of Hydrogen Fluoride (HF): In molecules containing both fluorine and hydrogen, thermal stress can induce the elimination of HF, a highly corrosive and toxic gas.[13][14] This is a significant safety consideration in process chemistry and storage.

The following diagram illustrates the logical relationship between fluorine substitution and potential degradation routes.

Caption: Fluorine substitution patterns dictate stability and decomposition routes.

Analytical Workflow for Thermal Stability Assessment

A robust, self-validating analytical protocol is essential to characterize the thermal behavior of fluorinated pyridine building blocks. The cornerstone of this assessment is Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[15][16]

Core Techniques: TGA and DSC

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[17][18] It is used to determine decomposition temperatures, identify the presence of volatiles (like water or residual solvents), and quantify mass loss events.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It identifies thermal events such as melting, crystallization, and decomposition, indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing).[15][19]

The simultaneous application of TGA and DSC provides a powerful, correlated dataset: a mass loss in TGA can be directly linked to an endothermic or exothermic event in DSC, helping to distinguish between simple evaporation and thermal decomposition.[15][16]

Experimental Protocol: Simultaneous TGA-DSC Analysis

This protocol provides a standardized workflow for assessing the thermal stability of a novel fluorinated pyridine derivative.

Objective: To determine the onset of thermal decomposition and characterize associated thermal events.

Instrumentation:

-

Simultaneous Thermal Analyzer (e.g., PerkinElmer Pyris STA 9, Netzsch STA).[15][17]

-

Alumina or platinum crucibles.

-

Microbalance (sensitivity ≥ 0.1 μg).

Procedure:

-

Instrument Calibration: Calibrate the instrument's balance using a certified weight and its temperature and heat flow using certified reference materials (e.g., Indium).[15]

-

Sample Preparation: Accurately weigh 3-5 mg of the fluorinated pyridine sample into a clean, tared TGA crucible.

-

Atmosphere Setup: Purge the furnace with an inert gas (typically dry nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a final temperature well beyond the expected decomposition (e.g., 500 °C).

-

-

Data Acquisition: Continuously record the sample mass (TGA), rate of mass change (DTG), and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

TGA Curve: Identify the onset temperature of significant mass loss. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

DSC Curve: Correlate any mass loss events from the TGA with endothermic or exothermic peaks in the DSC curve. A sharp mass loss accompanied by a sharp exothermic peak is a strong indicator of energetic decomposition.

-

The following diagram outlines this self-validating experimental workflow.

Caption: A self-validating workflow for TGA-DSC stability analysis.

Interpreting the Data: Case Studies

To illustrate the interpretation of TGA-DSC data, consider the hypothetical data for three isomeric fluoropyridines presented in the table below.

| Compound | Onset of Decomposition (Tonset, °C) | Major Thermal Event (DSC) | Mass Loss at 300°C (%) | Interpretation |

| 2-Fluoropyridine | 215 °C | Sharp Exotherm | 85% | Highly reactive; rapid, energetic decomposition. Potential for SNAr-type degradation at lower temperatures. |

| 3-Fluoropyridine | 280 °C | Broad Endotherm | 40% | More stable than the 2-isomer. Decomposition is less energetic, suggesting a fragmentation pathway. |

| Pentafluoropyridine | > 450 °C (in N2) | Gradual Endotherm | < 5% | Very high thermal stability in an inert atmosphere, but known to be highly reactive towards nucleophiles.[7] |

This comparative data clearly demonstrates how the position of a single fluorine atom dramatically alters the thermal stability profile. The 2-fluoro isomer is significantly less stable than the 3-fluoro isomer, consistent with the higher reactivity of the C2 position towards nucleophilic attack.

Safety, Handling, and Mitigation Strategies

The potential for thermal decomposition, especially reactions that generate HF, necessitates stringent safety protocols.

-

Handling: Always handle fluorinated pyridines in a well-ventilated fume hood.[20] Personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat, is mandatory.[20][21]

-

Storage: Store these compounds in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong bases, nucleophiles) and ignition sources.[20]

-

Spill Response: In case of a spill, evacuate the area and absorb the material with an inert, non-combustible absorbent. Be aware that decomposition products like HF require specialized response procedures, including the application of calcium gluconate gel for skin exposure.[13][14][21]

-

Process Mitigation: During process development, select reaction and workup conditions that minimize thermal stress. Avoid high temperatures in the presence of nucleophilic reagents or solvents. Use of inert atmospheres can prevent oxidative degradation.

Conclusion

Fluorinated pyridine building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their successful application, however, hinges on a proactive and thorough understanding of their thermal stability. By employing a systematic analytical approach centered on TGA-DSC, researchers can characterize decomposition profiles, identify potential liabilities early in the development process, and design robust synthetic routes and formulation strategies. This knowledge ensures the integrity of the molecule from the lab bench to the final pharmaceutical product, ultimately safeguarding project timelines, resources, and patient safety.

References

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. (URL: [Link])

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

- Hydrogen fluoride pyridine - Santa Cruz Biotechnology. (URL: )

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom

- The structural effects of fluorine substitution in pyridine, pyrimidine, and s‐triazine: An ab initio study | Semantic Scholar. (URL: )

- Synthesis of Fluorinated Pyridines - Semantic Scholar. (URL: )

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])

- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (URL: )

-

Synthesis of fluorinated pyridines | Request PDF - ResearchGate. (URL: [Link])

- The Power of Fluorinated Pyridines in Modern Drug Discovery. (URL: )

- The Strategic Importance of Fluorinated Pyridine Deriv

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (URL: [Link])

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (URL: [Link])

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (URL: )

- TGA-DSC - Research

-

ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (URL: [Link])

- Simultaneous Thermal Analyzer (STA/TGA-DSC). (URL: )

- Fluorine. (URL: )

-

Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (URL: [Link])

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (URL: [Link])

-

Methods of Analysis for Fluorine - OUCI. (URL: [Link])

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (URL: )

- The Decomposition and Analysis of Organic Compounds Containing Fluorine and Other Halogens - Google Books. (URL: )

-

Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (URL: [Link])

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety. (URL: )

-

DSC thermograms of (a) PCA, (b) DPA, (c) physical mixture of... - ResearchGate. (URL: [Link])

- FLUORINATED HETEROCYCLIC COMPOUNDS - download. (URL: )

-

An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. (URL: [Link])

-

Decomposition pathways of polytetrafluoroethylene by co-grinding with strontium/calcium oxides - PubMed. (URL: [Link])

-

Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

- Technical Support Center: Degradation Pathways of Substituted Pyridines - Benchchem. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 11. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. azom.com [azom.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 18. tainstruments.com [tainstruments.com]

- 19. researchgate.net [researchgate.net]

- 20. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 21. ipo.rutgers.edu [ipo.rutgers.edu]

Advanced Functionalization Strategies for 2-(Trifluoromethyl)pyridine Scaffolds

The following technical guide details the functionalization of 2-(trifluoromethyl)pyridine, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 2-(trifluoromethyl)pyridine motif is a "privileged structure" in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity modulation, and electron-deficiency. However, the presence of the strong electron-withdrawing trifluoromethyl (

This guide provides a validated roadmap for the site-selective functionalization of 2-(trifluoromethyl)pyridine, focusing on three primary methodologies: Radical Alkylation (Minisci) , Directed Ortho Metallation (DoM) , and Transition-Metal Catalyzed C-H Activation .

Electronic Structure & Reactivity Profile

The 2-(trifluoromethyl)pyridine scaffold is characterized by extreme electron deficiency. The inductive effect (-I) of the

-

C3 Position (Ortho to

): Most acidic proton ( -

C4/C6 Positions: Most electron-deficient sites. Targets for Nucleophilic Radical Attack (Minisci) .

-

C5 Position: Sterically accessible and electronically distinct (beta to N). Target for Ir-Catalyzed Borylation .

Reactivity Map

The following diagram illustrates the site-selective functionalization logic:

Figure 1: Site-selectivity map for 2-(trifluoromethyl)pyridine functionalization.

Radical C-H Functionalization (Minisci Reaction)

The Minisci reaction allows for the direct alkylation of the pyridine ring using carbon-centered radicals. Due to the electron-withdrawing nature of the

Regioselectivity

Radical attack typically occurs at the C4 and C6 positions (para and ortho to nitrogen). While mixtures are common, solvent choice and radical source can influence the ratio.

-

C4-Selectivity: Often favored by bulky radicals due to steric repulsion at C6 (adjacent to Nitrogen).

-

C6-Selectivity: Can be favored by smaller radicals or specific electronic interactions.

Protocol: Ag-Catalyzed Decarboxylative Alkylation

This protocol uses carboxylic acids as alkyl radical precursors.

Reagents:

-

Substrate: 2-(Trifluoromethyl)pyridine (1.0 equiv)[1]

-

Alkyl Source: Carboxylic Acid (

) (2.0 equiv) -

Catalyst:

(0.2 equiv) -

Oxidant:

(2.0 equiv)[2][3] -

Solvent:

(1:1) or

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-(trifluoromethyl)pyridine (1.0 mmol) in a biphasic mixture of

(5 mL) and water (5 mL). -

Acidification: Add Trifluoroacetic acid (TFA) (1.0 equiv) to protonate the pyridine, increasing its electrophilicity. Note: The

group reduces basicity, but protonation is still crucial for rate acceleration. -

Addition: Add the carboxylic acid (2.0 mmol) and

(0.2 mmol). -

Initiation: Heat the mixture to 40-50°C. Add

(2.0 mmol) portion-wise over 10 minutes to control radical generation. -

Monitoring: Stir vigorously for 2-4 hours. Evolution of

indicates radical formation. -

Workup: Basify with saturated

to pH > 8. Extract with DCM.[3] -

Purification: Silica gel chromatography. Expect C4/C6 isomers (typically separable).

Directed Ortho Metallation (DoM)

Direct lithiation is challenging due to the potential for nucleophilic attack on the ring or elimination of fluoride (forming a pyridyne-like intermediate). However, the

Critical Safety & Stability Note

Lithium intermediates of 2-(trifluoromethyl)pyridine are thermally unstable . They must be generated at -78°C and trapped immediately. Warming above -60°C can lead to defluorination and decomposition.

Protocol: C3-Selective Lithiation

Reagents:

-

Base: Lithium Diisopropylamide (LDA) or LiTMP (freshly prepared). Avoid n-BuLi for direct deprotonation to prevent nucleophilic attack at C6.

-

Solvent: Anhydrous THF.

-

Electrophile:

,

Step-by-Step Workflow:

-

Base Preparation: Generate LDA in anhydrous THF at 0°C (Diisopropylamine + n-BuLi). Cool to -78°C .[4]

-

Substrate Addition: Add 2-(trifluoromethyl)pyridine (1.0 equiv) dropwise as a solution in THF. Maintain temp < -75°C.

-

Metallation: Stir at -78°C for 30-60 minutes. The solution often turns deep yellow/orange.

-

Trapping: Add the electrophile (1.2 equiv) typically dissolved in THF.

-

Quench: Allow to warm to room temperature only after electrophile addition is complete. Quench with saturated

.

Transition-Metal Catalyzed C-H Activation[5][6][7][8]

For functionalization at positions distal to the

Regioselectivity: C5-Dominance

The bulky

Protocol: Ir-Catalyzed C-H Borylation

Reagents:

-

Catalyst Precursor:

(1.5 mol%) -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%)

-

Boron Source:

(bis(pinacolato)diboron) (0.55 equiv per C-H bond) -

Solvent: Hexane or THF (or neat).

Step-by-Step Workflow:

-

Catalyst Formation: In a glovebox or under Argon, mix

, dtbpy, and -

Substrate Addition: Add 2-(trifluoromethyl)pyridine.

-

Reaction: Seal the vessel and heat to 80°C for 4-16 hours.

-

Workup: Evaporate volatiles. The residue is usually the pure boronate ester, which can be used directly in Suzuki couplings.

-

Note: Pyridyl boronates can be protodeboronated on silica; use alumina or rapid filtration if purification is needed.

-

Experimental Data Summary

| Methodology | Target Position | Primary Mechanism | Key Reagents | Yield Range |

| Minisci | C4 / C6 | Radical Substitution | 40-70% | |

| DoM | C3 | Lithiation | LDA, THF, -78°C | 50-85% |

| Ir-Borylation | C5 (major) / C4 | Steric C-H Activation | 70-95% |

Workflow Visualization

The following diagram details the decision tree for selecting the correct protocol based on the desired substitution site.

Figure 2: Decision tree for functionalization protocols.

References

-

Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. (2020). Link

-

Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega. (2022). Link

-

Recent Advances in Minisci-Type Reactions. Organic & Biomolecular Chemistry. (2023). Link

-

Regioselective Functionalization of Pyridines using a Directed Metalation. Zeitschrift für Naturforschung B. (2013). Link

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. (2021). Link

Sources

Technical Guide to the Provisional Hazard and Safety Assessment of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Part 1: Foundational Principles of Provisional Safety Assessment

The responsible handling of novel or sparsely documented chemical compounds is a cornerstone of laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine, a provisional safety assessment is not merely recommended; it is an ethical and scientific necessity. This assessment is built upon the well-established principle of chemical analogy. By examining the known hazards of structurally similar molecules, we can anticipate the potential risks of the target compound.

The core logic is as follows: the toxicological and reactive properties of a molecule are dictated by its structure—specifically, its functional groups and their arrangement. Halogenated pyridines, particularly those bearing a trifluoromethyl group, often exhibit similar hazard profiles. Therefore, we will use data from close structural analogs to construct a conservative safety profile for 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine.

It must be unequivocally stated that this provisional assessment is not a substitute for a substance-specific SDS. It is a tool for interim guidance. Should an official SDS become available, it will supersede all information contained herein.

Part 2: Anticipated Hazard Profile based on Structural Analogs

Analysis of safety data for compounds such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine reveals a consistent pattern of hazards.[1][2][3] Based on this, we can project a similar hazard profile for 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine.

Globally Harmonized System (GHS) Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.[4][5][6][7] Based on analog data, 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is anticipated to fall under the following GHS classifications.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Signal Word | Anticipated Hazard Statements |

| Flammable Liquids | Category 3 or 4 | Warning | H226/H227: Flammable liquid and vapor / Combustible liquid. |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[3][8] |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[3][8] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][9] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][9] |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[9] |

Visualizing Anticipated Hazards: GHS Pictograms

GHS pictograms are graphical symbols that convey specific hazard information at a glance.[4][5][7] The following pictograms should be provisionally associated with containers of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine.

Caption: Anticipated GHS Pictograms for the compound.

Part 3: Physicochemical Properties and Reactivity

The physical and chemical properties of a substance are fundamental to its safe handling and use in experimental design.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties, derived from literature values for highly similar analogs.[10][11] These values are essential for predicting the substance's behavior under various laboratory conditions.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale & Significance |

| Molecular Formula | C₆H₂ClF₄N | Based on chemical name. |

| Molecular Weight | 199.53 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid | Common for halogenated pyridines. |

| Boiling Point | ~50-55 °C at 11 mmHg | Based on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[10] Indicates volatility. |

| Melting Point | ~16-20 °C | Based on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[10] May be solid at cool ambient temperatures. |

| Density | ~1.524 g/mL at 25 °C | Based on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[10] Heavier than water. |

| Flash Point | ~52 °C (125.6 °F) | Based on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Classifies it as a flammable or combustible liquid. |

Reactivity and Stability Profile

Understanding a compound's reactivity is paramount to preventing hazardous reactions.

-

Stability: The compound is expected to be stable under normal laboratory conditions and in a dry, inert atmosphere.[1][2]

-

Conditions to Avoid: Exposure to heat, open flames, sparks, and sources of static discharge must be strictly avoided due to its flammability.[1][12]

-

Incompatible Materials: Avoid strong oxidizing agents, which can lead to violent reactions.[1][2]

-

Hazardous Decomposition Products: Thermal decomposition is expected to produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][2][12] This necessitates extreme caution during high-temperature reactions and in case of a fire.

Part 4: Protocols for Safe Handling and Emergency Response

A self-validating system of protocols ensures that safety is integrated into every step of the experimental workflow. The following procedures are mandatory when handling 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine.

Personal Protective Equipment (PPE) Hierarchy

The selection of PPE is the last line of defense. The causality is clear: engineering controls and safe work practices are primary, but appropriate PPE is essential to mitigate residual risk.

Caption: Decision workflow for emergency response.

-

In Case of Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish. [13]Water spray may be used to cool containers but may be ineffective at extinguishing the fire. [14]Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of toxic decomposition products. [12][14]

Part 5: Toxicological and First Aid Insights

While no specific toxicological studies exist for this compound, the data from analogs suggest the following effects and corresponding first aid measures.

Table 3: Anticipated Toxicological Effects and First Aid

| Exposure Route | Anticipated Effects | First Aid Protocol |

| Inhalation | Harmful if inhaled. May cause respiratory tract irritation, dizziness, and headache. [1][15] | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [1][14] |

| Skin Contact | Causes skin irritation, redness, and pain. | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. [1][14] |

| Eye Contact | Causes serious eye irritation, redness, and potential damage. | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][9] |

| Ingestion | Harmful if swallowed. May cause gastrointestinal irritation. [1][2] | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][9] |

Conclusion

The safe advancement of chemical science, particularly in drug discovery and materials research, depends on a proactive and informed approach to laboratory safety. This guide provides a necessary framework for handling 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine in the absence of a formal SDS. By treating the compound with the caution afforded by its structural analogs—assuming it to be a flammable, irritant, and acutely toxic substance—researchers can establish a robust safety system. This diligent, evidence-based approach to risk assessment is the hallmark of scientific integrity and responsible innovation.

References

-

Understanding GHS Pictograms: Your Essential Guide. HAZWOPER training. Available from: [Link]

-

SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. Chementors. Available from: [Link]

-

GHS hazard pictograms. Wikipedia. Available from: [Link]

-

GHS Pictogram Chart and Guide. BradyCanada.ca. Available from: [Link]

-

GHS pictograms. UNECE. Available from: [Link]

- Safety Data Sheet for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.

- Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyridine. Thermo Fisher Scientific.

-

2-Chloro-5-(trifluoromethyl)pyridine PubChem Entry. National Institutes of Health. Available from: [Link]

-

Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. Available from: [Link]

- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Information. Cohizon Life Sciences.

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Safety Information. Apollo Scientific.

- 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.

- Safety Data Sheet for a related pyridine derivative. CymitQuimica.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.

- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine Safety Information. ChemBK.

- 2,3-Dichloro-5-trifluoromethylpyridine Safety Information. AK Scientific, Inc.

- Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. oshacode.com [oshacode.com]

- 5. chementors.com [chementors.com]

- 6. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 7. GHS Pictogram Chart and Guide | BradyCanada.ca [bradycanada.ca]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. cohizon.com [cohizon.com]

- 13. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Boiling point and density of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Technical Whitepaper: Physicochemical Characterization of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine , a specialized fluorinated heterocyclic building block. While often confused with its widely available isomers (such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, CAS 72537-17-8), the specific 2-(trifluoromethyl) substitution pattern presents unique electronic and steric properties critical for structure-activity relationship (SAR) studies in drug design.

This document synthesizes experimental data for closely related isomers to provide high-confidence predictive values for the target compound, outlines precise measurement protocols, and details the structural causality governing its boiling point and density.

Physicochemical Profile

Due to the rarity of the specific 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine isomer in public databases, the values below are derived from high-fidelity comparative analysis of its structural analogs (CAS 72537-17-8 and CAS 72600-67-0) and validated group contribution methods.

Table 1: Physicochemical Properties (Predicted vs. Analog Experimental)

| Property | Target Compound (Predicted) | Analog 1 (CAS 72537-17-8) | Analog 2 (CAS 72600-67-0) |

| IUPAC Name | 5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine |

| Structure | 5-Cl, 3-F, 2-CF₃ | 3-Cl, 2-F, 5-CF₃ | 2-Cl, 3-F, 5-CF₃ |

| Boiling Point (760 mmHg) | 152 – 158 °C | 150 – 155 °C | 157.4 ± 35.0 °C |

| Boiling Point (Reduced) | 52 – 58 °C @ 11 mmHg | 50 – 55 °C @ 11 mmHg | N/A |

| Density (25 °C) | 1.51 ± 0.05 g/mL | 1.524 g/mL | 1.5 ± 0.1 g/mL |

| Refractive Index ( | 1.435 | 1.433 | 1.430 |

| Molecular Weight | 199.53 g/mol | 199.53 g/mol | 199.53 g/mol |

| Appearance | Clear, colorless to pale yellow liquid | Clear liquid | Clear liquid |

Note on Isomer Distinction: The target compound features a trifluoromethyl group at the C2 position (ortho to Nitrogen). This placement typically lowers the boiling point slightly compared to the C5-CF₃ isomers due to increased steric shielding of the nitrogen lone pair, reducing intermolecular dipole-dipole interactions [1].

Structural Analysis & Thermodynamics

The boiling point and density of fluorinated pyridines are governed by the "Fluorine Effect," a combination of high electronegativity, low polarizability, and the unique electrostatic nature of the C-F bond.

Boiling Point Causality

The boiling point of ~155 °C is driven by:

-

Molecular Weight (199.53 g/mol ): Provides the baseline London dispersion forces.

-

Dipole Moment: The pyridine ring is electron-deficient. The highly electronegative substituents (F, Cl, CF₃) create a strong, permanent dipole. However, the 2-CF₃ and 3-F groups are adjacent, creating a localized region of high electron density that repels the nitrogen lone pair, slightly reducing the overall molecular dipole compared to the 2-Cl isomer.

-

Lack of Hydrogen Bonding: Unlike amino- or hydroxy-pyridines, this molecule cannot form hydrogen bonds, keeping the boiling point significantly lower than non-fluorinated analogs of similar weight.

Density Determinants

The high density (~1.51 g/mL) is characteristic of polyhalogenated aromatics.

-

Atomic Mass vs. Volume: Chlorine (35.45 amu) and the Trifluoromethyl group add significant mass with a relatively small increase in molar volume.

-

Packing Efficiency: The planar pyridine ring allows for efficient stacking, although the bulky 2-CF₃ group introduces some steric hindrance that prevents the extremely tight packing seen in simple halopyridines.

Experimental Validation Protocols

For researchers synthesizing or characterizing this compound, the following protocols ensure accurate data collection.

Protocol A: Boiling Point Determination (Micro-Siwoloboff Method)

Use for scarce samples (<1 mL).

-

Preparation: Introduce 2-3 drops of the sample into a standard melting point capillary tube.

-